Benzenamine, 4,4'-(2,5-oxazolediyl)bis-

Description

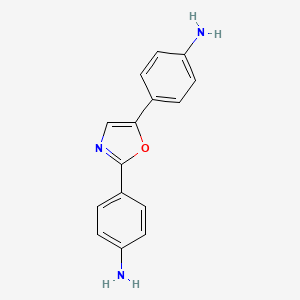

Benzenamine, 4,4'-(2,5-oxazolediyl)bis- (CAS 110007-74-4), is a symmetrical aromatic diamine containing a central 1,3-oxazole ring substituted at the 2- and 5-positions with ethenyl-linked 4-aminophenyl groups. Its molecular formula is C₂₃H₂₀N₄O, with a molecular weight of 368.43 g/mol and an InChIKey of CBTWOYNBBZHGLW-UHFFFAOYSA-N . The oxazole core imparts rigidity and conjugation, making it a candidate for electronic applications such as organic semiconductors or light-emitting materials. Its extended π-system and amino termini suggest utility in polymer synthesis, particularly for polyimides or polyamides requiring thermal stability and optoelectronic tunability .

Properties

Molecular Formula |

C15H13N3O |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

4-[2-(4-aminophenyl)-1,3-oxazol-5-yl]aniline |

InChI |

InChI=1S/C15H13N3O/c16-12-5-1-10(2-6-12)14-9-18-15(19-14)11-3-7-13(17)8-4-11/h1-9H,16-17H2 |

InChI Key |

JSXLCLMHHLGJGI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(O2)C3=CC=C(C=C3)N)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation typically involves:

Step 1: Formation of Diacylhydrazide or Diaminobenzene Precursors

Starting from substituted aniline derivatives, diacylhydrazide intermediates are synthesized via reaction with aroyl chlorides or carboxylic acid derivatives under controlled conditions.Step 2: Cyclization to Oxazole Rings

The diacylhydrazide or related intermediates undergo cyclodehydration or oxidative cyclization to form the 1,3-oxazole rings. Common reagents include phosphoryl chloride (POCl3), polyphosphoric acid (PPA), or other dehydrating agents.Step 3: Purification and Characterization

The crude product is purified by recrystallization or chromatography and characterized by spectroscopic methods (NMR, IR, MS).

Specific Reported Methods

Detailed Example Synthesis (Adapted from Literature)

Synthesis of Acylhydrazide:

Ethyl mandelate or similar ester is reacted with hydrazine hydrate to yield the corresponding acylhydrazide as a crystalline solid.Formation of Diacylhydrazide Intermediate:

The acylhydrazide is reacted with 4-chlorobenzoyl chloride or 4-nitrobenzoyl chloride in tetrahydrofuran (THF) at 0°C, followed by stirring at room temperature for several hours. The intermediate is isolated by solvent removal and extraction.Cyclization to 1,3,4-Oxadiazole Derivative:

The diacylhydrazide intermediate is cyclized using phosphoryl chloride (POCl3) as a dehydrating agent under reflux conditions. The reaction mixture is then poured into ice water, and the precipitated product is purified by recrystallization.Final Product Isolation:

The target bis(oxazole) compound is obtained after purification, typically exhibiting good purity and yield.

This approach is adaptable to the synthesis of benzenamine, 4,4'-(2,5-oxazolediyl)bis- derivatives by selecting appropriate substituted anilines and acylating agents.

Analytical Data and Characterization

The synthesized compounds are characterized by:

- Nuclear Magnetic Resonance (NMR): Confirms the formation of oxazole rings and the presence of aromatic amine groups.

- Infrared Spectroscopy (IR): Shows characteristic absorption bands for oxazole ring vibrations and amine N–H stretches.

- Mass Spectrometry (MS): Confirms molecular weight consistent with C20H14N4O2.

- Melting Point and Purity: Recrystallized products typically have sharp melting points indicating high purity.

Summary Table of Preparation Methods

| Parameter | Method 1: Diacylhydrazide Cyclization | Method 2: Direct Condensation | Method 3: Oxidative Cyclization |

|---|---|---|---|

| Starting Materials | Acylhydrazide + aroyl chloride | Carboxylic acid + acylhydrazide | Diaminobenzene derivatives |

| Key Reagents | Phosphoryl chloride (POCl3) | Phosphoryl chloride (POCl3) | Iodine, copper salts |

| Reaction Conditions | Reflux, 1 h | Reflux | Variable, often mild heating |

| Yield | Moderate to high | Moderate | Variable |

| Purification | Recrystallization, chromatography | Recrystallization | Chromatography |

| Advantages | Well-established, versatile | One-step synthesis | Alternative route, less common |

| Disadvantages | Requires toxic reagents (POCl3) | Moderate yields | May require optimization |

Research Findings and Applications

- The bis(oxazole)-linked benzenamine compounds synthesized by these methods have shown promising biological activities, including antimicrobial and enzyme inhibitory effects, which are attributed to their rigid heterocyclic frameworks.

- The synthetic routes allow for functional group modifications, enabling structure-activity relationship studies and potential development of novel pharmaceuticals or functional materials.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4,4’-(2,5-oxazolediyl)bis- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxazole ring into a more saturated structure.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Saturated oxazole derivatives.

Substitution: Halogenated benzenamine derivatives.

Scientific Research Applications

Benzenamine, 4,4’-(2,5-oxazolediyl)bis- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe in bioimaging due to its unique optical properties.

Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.

Industry: Utilized in the production of advanced materials such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzenamine, 4,4’-(2,5-oxazolediyl)bis- involves its interaction with molecular targets such as DNA and proteins. The oxazole ring can intercalate between DNA bases, disrupting the normal function of the DNA and leading to cell death. Additionally, the benzenamine groups can form covalent bonds with protein residues, inhibiting their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings

Electronic Properties :

- Oxazole vs. Thiophene : Thiophene-based analogs (e.g., CAS 70010-49-0) exhibit superior charge transport due to sulfur’s polarizability, enabling efficient electroluminescence in OLEDs . Oxazole derivatives, while less conductive, offer tunable bandgaps via substituent effects .

- Oxadiazole Derivatives : The oxadiazole core (CAS 62682-01-3) enhances electron-withdrawing capacity, making it suitable for electron-transport layers in photovoltaics .

Thermal Stability :

- 4,4'-Oxybis(benzenamine) (CAS 101-80-4) has a high standard enthalpy of formation (ΔfH°solid = 84.3 kJ/mol), ideal for high-temperature polymer applications . Oxazole/thiophene derivatives show moderate stability (decomposition >250°C) due to aromatic rigidity .

Regulatory Landscape :

- Thiophene-based PMN P-85–335 is regulated under TSCA for manufacturing ≥100k lbs/yr . Oxazole derivatives lack significant new use restrictions but may require PMN submissions for commercial distribution .

Synthetic Routes :

- Thiophene/bithiophene derivatives are synthesized via Suzuki-Miyaura cross-coupling with Pd catalysts . Oxazole analogs (e.g., CAS 110007-74-4) require multi-step routes, including Heck coupling for ethenyl linkages .

Research Implications

- OLED Development : Thiophene-based compounds (e.g., OLED1/OLED2) dominate due to high quantum yields. Oxazole derivatives remain underexplored but could address blue emission challenges .

- Polymer Chemistry : Oxazole’s nitrogen-rich structure may enhance gas separation membranes or corrosion-resistant coatings, contrasting with thiophene’s electronic focus .

- Regulatory Gaps : Oxazole derivatives warrant toxicity studies to preempt future SNURs, given structural similarities to regulated thiophenes .

Biological Activity

Benzenamine, 4,4'-(2,5-oxazolediyl)bis-, also known by its CAS number 54867-74-2, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies to provide a comprehensive overview of its applications in medicinal chemistry.

Chemical Structure and Properties

- Chemical Formula: C14H16N4O2

- Molecular Weight: 284.31 g/mol

- IUPAC Name: Benzenamine, 4,4'-(2,5-oxazolediyl)bis-

The compound features a bis(benzenamine) structure linked by a 2,5-oxazolidine moiety, which is significant for its biological properties.

Synthesis

The synthesis of benzenamine derivatives often involves the reaction of aniline with oxazoles or related heterocycles. The synthetic pathways can vary but generally include:

- Formation of the oxazole ring through cyclization reactions.

- Coupling reactions to attach the benzenamine units.

Antimicrobial Properties

Research indicates that compounds containing oxazole rings exhibit notable antimicrobial activity. For instance, studies have shown that derivatives of benzenamines with oxazole moieties demonstrate effectiveness against various bacterial strains and fungi.

- Case Study: A study published in MDPI reported that oxazole derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .

Antitumor Activity

Benzenamine derivatives have also been investigated for their antitumor properties. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.

- Case Study: A recent study highlighted that certain benzimidazole and oxazole derivatives displayed potent antitumor activity against various cancer cell lines . These compounds were effective at low concentrations, indicating a potential for therapeutic applications.

Toxicity Studies

Evaluating the toxicity of benzenamine derivatives is crucial for their application in medicine. Research involving zebrafish embryos has been used to assess the safety profile of these compounds.

- Findings: The acute toxicity of certain derivatives was classified as low, with specific compounds showing an LC50 value above 20 mg/L . This suggests a favorable safety profile for further development.

Data Table: Biological Activity Summary

Q & A

Q. Q1: What are the recommended methods for synthesizing 4,4'-(2,5-oxazolediyl)bis-benzenamine, and how can reaction conditions influence yield?

Methodological Answer: Synthesis typically involves coupling aromatic amines via oxazole ring formation. A common approach is the cyclocondensation of 4-aminophenyl precursors with α-halo carbonyl compounds under basic conditions (e.g., K₂CO₃ in DMF) . Key factors affecting yield include:

- Temperature : Elevated temperatures (80–120°C) accelerate cyclization but may promote side reactions like hydrolysis.

- Catalyst : Transition metals (e.g., CuI) can enhance regioselectivity in oxazole ring formation.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may require rigorous drying to avoid by-products.

Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity using HPLC (C18 column, acetonitrile/water gradient).

Q. Q2: Which spectroscopic techniques are most effective for characterizing 4,4'-(2,5-oxazolediyl)bis-benzenamine?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and oxazole protons (δ 8.0–8.5 ppm). The oxazole C=O group appears at ~160 ppm in ¹³C NMR .

- FT-IR : Confirm oxazole C=N stretching (1650–1680 cm⁻¹) and aromatic C-H bending (800–850 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 368.4311 (calculated for C₂₃H₂₀N₄O) .

Advanced Tip : For structural ambiguity, use 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic region.

Advanced Research Questions

Q. Q3: How can researchers resolve contradictions in reported melting points or solubility data for this compound?

Methodological Answer: Discrepancies often arise from:

- Polymorphism : Different crystalline forms (e.g., anhydrous vs. solvates) affect melting points. Use DSC to identify phase transitions and XRPD to confirm crystallinity .

- Purity : Impurities (e.g., unreacted amines) lower melting points. Validate purity via elemental analysis (C, H, N) and HPLC (≥95% area).

Case Study : If a reported mp is 210°C but experimental data show 195–205°C, recrystallize from ethanol/water (1:1) and compare DSC thermograms with literature.

Q. Q4: What strategies optimize the stability of 4,4'-(2,5-oxazolediyl)bis-benzenamine in long-term storage for photophysical studies?

Methodological Answer:

- Light sensitivity : Store in amber vials under inert gas (Ar/N₂) to prevent photo-oxidation of the oxazole ring.

- Moisture control : Use desiccants (silica gel) in sealed containers, as hygroscopic solvents (DMF residues) can hydrolyze the oxazole moiety.

- Temperature : –20°C for multi-year stability; avoid freeze-thaw cycles to prevent crystallization-induced degradation.

Validation : Periodically analyze samples via UV-Vis (λmax ~300 nm for oxazole) to detect degradation products .

Q. Q5: How does the electron-withdrawing oxazole ring influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The oxazole ring’s electron-deficient nature:

- Activates aromatic amines for electrophilic substitution at the para position (e.g., nitration, halogenation).

- Limits nucleophilic attack on the oxazole unless strong bases (e.g., LDA) are used.

Experimental Design :

Perform Suzuki coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O).

Compare yields with non-oxazole analogs (e.g., biphenylamines) to isolate electronic effects.

Data Analysis : Use Hammett σ constants to correlate substituent effects with reaction rates .

Q. Q6: What computational methods predict the electronic properties of 4,4'-(2,5-oxazolediyl)bis-benzenamine for optoelectronic applications?

Methodological Answer:

- *DFT Calculations (B3LYP/6-31G)**: Optimize geometry and calculate HOMO/LUMO energies to predict charge transport and band gaps .

- TD-DFT : Simulate UV-Vis spectra (CAM-B3LYP) and compare with experimental λmax to validate excited-state transitions.

Case Study : A HOMO-LUMO gap of ~3.5 eV suggests potential as a blue-emitting material in OLEDs. Pair with experimental cyclic voltammetry (oxidation peaks at +0.8 V vs. Ag/AgCl) to confirm redox behavior .

Data Contradiction Analysis

Q. Q7: Conflicting reports exist on the compound’s fluorescence quantum yield. How can researchers reconcile these differences?

Methodological Answer: Variations arise from:

- Solvent polarity : Higher polarity solvents (e.g., DMF) may quench fluorescence via solvent relaxation.

- Aggregation : Concentration-dependent aggregation (e.g., AIE effect) alters quantum yield.

Protocol :

Measure fluorescence in degassed THF (10⁻⁶–10⁻³ M) using an integrating sphere.

Compare with reference standards (e.g., quinine sulfate, Φ = 0.55) .

Resolution : If Φ ranges from 0.2–0.4, attribute discrepancies to solvent/aggregation effects rather than synthetic impurities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.